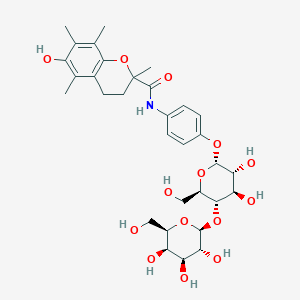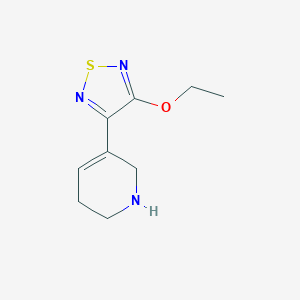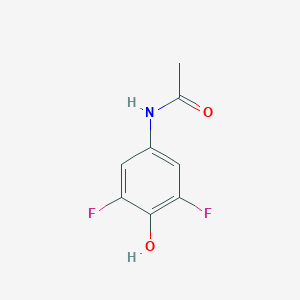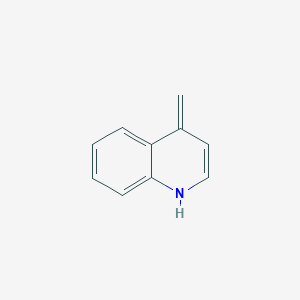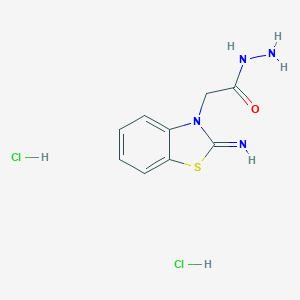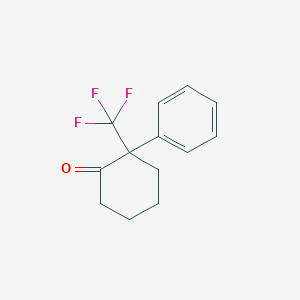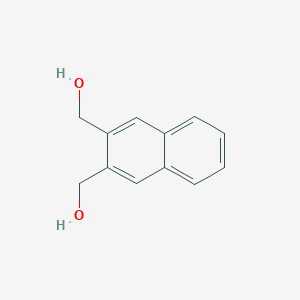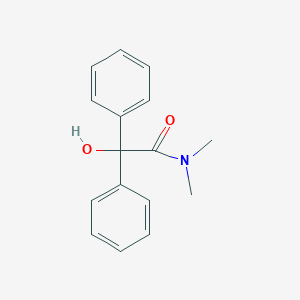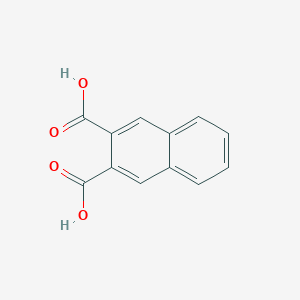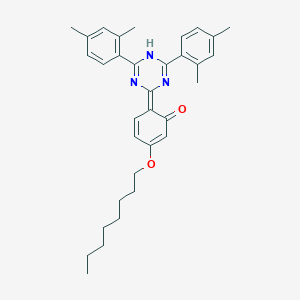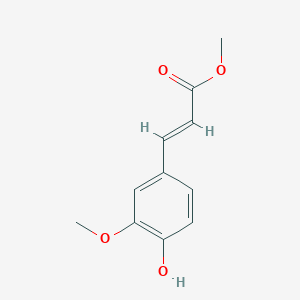
Ferulato de metilo
Descripción general
Descripción
Methyl ferulate (MF) is an important compound in the field of biochemistry and pharmacology. It is a naturally occurring phenolic compound found in a variety of plants and is known for its antioxidant and anti-inflammatory properties. MF is a small molecule that has a significant role in the regulation of cellular processes. It has been found to act on various targets, including the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, MF has been found to exhibit anti-cancer, anti-bacterial, and anti-viral activities.
Aplicaciones Científicas De Investigación
Interacción con macromoléculas biológicas
Se ha encontrado que el ferulato de metilo (MF) interactúa con la albúmina sérica humana (HSA) a nivel molecular . Esta interacción es importante porque la HSA es la proteína más abundante en la circulación humana y actúa como proteína transportadora para muchas sustancias endógenas y exógenas . Comprender esta interacción puede proporcionar nuevos conocimientos sobre las posibles aplicaciones de MF en las industrias alimentaria y médica .
Actividad antioxidante
El MF es un componente antioxidante eficaz en las plantas y los alimentos de origen vegetal . Se ha demostrado que el MF puede prevenir eficientemente la oxidación de lípidos e inhibir la formación de productos de oxidación primarios y secundarios en leche enriquecida con aceite de pescado . El principal mecanismo antioxidante del MF es atrapar y estabilizar el radical peroxilo lipídico producido por la oxidación en cadena radical de los ingredientes alimentarios .
Actividad antibacteriana
El MF tiene actividad antimicrobiana contra varios organismos, incluyendo Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum y Saccharomyces cerevisiae . Esto lo hace valioso en las industrias alimentaria y médica, donde la prevención del crecimiento bacteriano es crucial .
Actividad antiinflamatoria
Se ha demostrado que el MF tiene actividad antiinflamatoria . Esta propiedad podría ser beneficiosa en el tratamiento de diversas enfermedades inflamatorias
Mecanismo De Acción
Target of Action
Methyl ferulate, also known as ferulic acid methyl ester, is a phenolic compound found in various plants and has been shown to have significant pharmacological effects . The primary targets of methyl ferulate are various cellular and molecular components involved in inflammation, oxidation, and cancer progression . For instance, it has been shown to interact with proteins like phosphatidylinositol 3 kinase (PI3K), protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .
Mode of Action
Methyl ferulate interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . Furthermore, it can interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .
Biochemical Pathways
Methyl ferulate affects several biochemical pathways. It acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the PI3K/AKT, Bcl-2, and P53 pathways . It also plays a role in the modulation of the expression of various proinflammatory cytokines, and pro-apoptotic signals .
Pharmacokinetics
It is known that ferulic acid, the parent compound of methyl ferulate, has good bioavailability, stays in blood for a longer period of time, and is permeable to the blood-brain barrier .
Result of Action
The action of methyl ferulate results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory activity and be non-toxic in terms of in vitro toxicity and cytotoxicity . It can efficiently prevent lipid oxidation and inhibit the formation of primary and secondary oxidation products . Moreover, it has antimicrobial activity against Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum, and Saccharomyces cerevisiae .
Action Environment
The action of methyl ferulate can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all impact the efficacy and stability of methyl ferulate
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl ferulate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with human serum albumin, where methyl ferulate binds with medium affinity, primarily through its aromatic ring . This interaction is significant as it influences the transport and distribution of methyl ferulate within the human body. Additionally, methyl ferulate exhibits a preference for hydrolyzing wheat bran when combined with feruloyl esterase enzymes . This enzymatic interaction is essential for releasing ferulic acid from plant cell walls, highlighting its role in plant biomass degradation.
Cellular Effects
Methyl ferulate exerts various effects on different cell types and cellular processes. It has been shown to have antioxidant and antibacterial properties, which help in stabilizing lipid peroxyl radicals and inhibiting microbial growth . Furthermore, methyl ferulate influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the release of cytokines and the stimulation of nitric oxide by macrophages, thereby modulating inflammatory responses . These cellular effects underscore the potential therapeutic applications of methyl ferulate in managing oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, methyl ferulate exerts its effects through various mechanisms. It binds to specific biomolecules, such as human serum albumin, altering their structure and function . Additionally, methyl ferulate has been shown to inhibit DNA replication and repair processes in certain fungal species, thereby exhibiting antifungal activity . This inhibition is achieved by interfering with membrane lipid metabolism and promoting sphingolipid synthesis, which disrupts the cell membrane structure and function . These molecular interactions highlight the multifaceted mechanisms through which methyl ferulate exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl ferulate have been observed to change over time. Studies have shown that methyl ferulate remains stable under various conditions, maintaining its antioxidant and antimicrobial properties . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have indicated that methyl ferulate can have sustained anti-inflammatory and antioxidant effects, making it a valuable compound for extended therapeutic applications .
Dosage Effects in Animal Models
The effects of methyl ferulate vary with different dosages in animal models. At lower doses, methyl ferulate has been shown to exhibit significant anti-inflammatory and analgesic effects . At higher doses, it may cause adverse effects, such as toxicity and oxidative stress. Studies have identified threshold doses beyond which the beneficial effects of methyl ferulate diminish, and toxic effects become prominent . These findings emphasize the importance of determining optimal dosages for therapeutic applications to maximize benefits and minimize risks.
Metabolic Pathways
Methyl ferulate is involved in various metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as ATP-binding cassette transporters and glutathione metabolism enzymes, which play crucial roles in detoxifying harmful substances and maintaining cellular homeostasis . Additionally, methyl ferulate influences metabolic flux and metabolite levels, contributing to its overall biological activity . Understanding these metabolic pathways is essential for elucidating the comprehensive effects of methyl ferulate on cellular function.
Transport and Distribution
Within cells and tissues, methyl ferulate is transported and distributed through interactions with specific transporters and binding proteins. Human serum albumin is a primary transporter that facilitates the distribution of methyl ferulate in the bloodstream . This interaction ensures that methyl ferulate reaches various tissues and exerts its biological effects. Additionally, the compound’s localization and accumulation within cells are influenced by its binding affinity to different biomolecules, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of methyl ferulate plays a crucial role in its activity and function. Studies have shown that methyl ferulate can localize to specific cellular compartments, such as the cytosol and cell membrane . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. Understanding the subcellular distribution of methyl ferulate is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22329-76-6, 2309-07-1 | |
| Record name | Methyl (E)-ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ferulate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Methyl ferulate has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. []
A: The structure of Methyl ferulate has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) [, , ] and mass spectrometry techniques like FAB-MS, ESIMS, and MS/MS. [] These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups.
A: Glycosylation of Methyl ferulate with a β-D-galactopyranose moiety has been shown to improve its cytotoxic activity against MCF-7 breast cancer and PC-3 prostate cancer cell lines compared to the parent compound. [] This highlights the potential of structural modification for enhancing biological activity.
A: Research shows that Methyl ferulate, along with Ethyl ferulate, more effectively inhibits lipid oxidation in fish oil-enriched milk compared to Dodecyl ferulate and Ferulic acid. [] This suggests potential applications of Methyl ferulate as a natural antioxidant in food preservation.
A: Studies indicate that increasing glucose concentrations do not repress the de-esterification of Methyl ferulate by Lactobacillus buchneri. [] This suggests that readily available substrates like glucose do not hinder the enzymatic activity of this bacterium on Methyl ferulate.
A: STD-NMR experiments revealed that specific protons (H1-6 and H8) of Methyl ferulate interact with HSA with medium affinity. [] Further analysis showed that the aromatic ring of Methyl ferulate plays a key role in this interaction, primarily at site II of HSA, without significantly altering HSA's overall structure.
A: Research shows that Methyl ferulate can be successfully embedded into zein, a prolamin protein, using electrospinning technology to produce fiber membranes. [] This incorporation improves the thermal stability of Methyl ferulate and allows its slow release, suggesting potential for applications in food packaging with sustained antibacterial effects.
A: Methyl ferulate demonstrates superior antiplatelet activity compared to ferulic acid. [] Studies utilizing clotting time and bleeding time methods showed significant effects at a dose of 20 mg/kg BW. [] This suggests its potential for development as an antithrombotic agent.
A: Molecular docking and molecular dynamics simulations suggest that Methyl ferulate interacts with deoxyhemoglobin S (deoxyHbS) with a binding affinity of -5.8 kcal/mol. [] This interaction may interfere with the polymerization process of deoxyHbS, indicating potential for Methyl ferulate as a therapeutic agent for sickle cell disease.
A: In vitro and in vivo studies suggest that Methyl ferulate exhibits low toxicity. The Ames assay showed no mutagenic activity, while the brine shrimp lethality bioassay indicated an LC50 value of 4.38 mg/ml. [] Dermal and ocular irritation studies in rabbits demonstrated no significant irritation compared to the control. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


